(2E)-3-[(2-methoxy-4-nitrophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one
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Overview
Description
“(2E)-3-[(2-methoxy-4-nitrophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one” is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound, with its specific substituents, may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-3-[(2-methoxy-4-nitrophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one” typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base.
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Step 1: Preparation of the Aldehyde and Ketone
- The starting materials, 2-methoxy-4-nitrobenzaldehyde and 4-methoxyacetophenone, are prepared or purchased.
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Step 2: Claisen-Schmidt Condensation
- The aldehyde and ketone are mixed in an ethanol solution.
- A base such as sodium hydroxide or potassium hydroxide is added to the mixture.
- The reaction is typically carried out at room temperature or slightly elevated temperatures.
- The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
“(2E)-3-[(2-methoxy-4-nitrophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one” can undergo various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or quinones.
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Reduction
- Reduction can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst to form amines or alcohols.
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Substitution
- The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, quinones.
Reduction: Amines, alcohols.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Biological Activity Studies: Chalcones and their derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. This compound may be studied for similar activities.
Medicine
Drug Development: Potential use in the development of new therapeutic agents due to its biological activities.
Industry
Dye and Pigment Industry: Chalcones are used as intermediates in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of “(2E)-3-[(2-methoxy-4-nitrophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one” would depend on its specific biological activity. Generally, chalcones exert their effects by interacting with various molecular targets such as enzymes, receptors, and DNA.
Molecular Targets and Pathways
Enzymes: Inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).
Receptors: Interaction with receptors involved in inflammation and cancer pathways.
DNA: Binding to DNA and interfering with replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- (2E)-3-(4-Nitrophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Uniqueness
“(2E)-3-[(2-methoxy-4-nitrophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one” is unique due to the presence of both methoxy and nitro substituents, which can significantly influence its chemical reactivity and biological activity compared to other chalcones.
Properties
IUPAC Name |
(E)-3-(2-methoxy-4-nitroanilino)-1-(4-methoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-14-6-3-12(4-7-14)16(20)9-10-18-15-8-5-13(19(21)22)11-17(15)24-2/h3-11,18H,1-2H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDVQMLFODNNIPT-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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